Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-naphthalen-1-yl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(18)11-14(17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDWRUPLOQNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443485 | |
| Record name | Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189057-82-7 | |
| Record name | Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Naphthalen 1 Yl 3 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. For Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate, which exists in a keto-enol tautomerism, NMR is crucial for identifying the predominant form and confirming the covalent structure.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The spectrum is typically referenced to an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl ester, the naphthalenyl group, and the keto-ester backbone. The protons of the ethyl group appear as a quartet for the methylene (B1212753) (–OCH₂–) and a triplet for the methyl (–CH₃) group, a classic ethyl pattern resulting from spin-spin coupling. The seven protons on the naphthalene (B1677914) ring produce a complex series of multiplets in the aromatic region of the spectrum (typically δ 7.4–8.1 ppm). The methylene protons at the C2 and C4 positions appear as distinct singlets in the keto form, as they lack adjacent protons to couple with. The presence of a minor enol tautomer can sometimes be inferred from the appearance of a small vinyl proton signal (C=CH) and a very broad, downfield enolic hydroxyl (–OH) peak.
Table 1: Representative ¹H NMR Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.05 | d | ~8.2 | 1H | Naphthalene H |
| ~7.88 | d | ~8.0 | 1H | Naphthalene H |
| ~7.75 | d | ~8.1 | 1H | Naphthalene H |
| ~7.55-7.40 | m | - | 4H | Naphthalene H |
| ~4.19 | q | 7.1 | 2H | –O–CH₂ –CH₃ |
| ~4.08 | s | - | 2H | Naphthyl–CH₂ –C=O |
| ~3.51 | s | - | 2H | O=C–CH₂ –C=O |
Note: The chemical shifts for the naphthalene protons are approximate and exhibit complex splitting patterns due to mutual coupling.
Carbon-13 NMR (¹³C NMR) complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), which means that signal overlap is rare. researchgate.net
In the ¹³C NMR spectrum of this compound, the two carbonyl carbons are the most downfield signals, with the ketone carbon (C3) appearing around 201 ppm and the ester carbonyl (C1) at a slightly more shielded position, near 167 ppm. The ten carbons of the naphthalene ring are observed in the aromatic region (δ 123–134 ppm). The remaining aliphatic carbons corresponding to the ethyl group and the C2 and C4 methylenes appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~201.5 | C3 (Ketone C=O) |
| ~167.1 | C1 (Ester C=O) |
| ~133.8 | Naphthalene C (quaternary) |
| ~131.5 | Naphthalene C (quaternary) |
| ~128.8 | Naphthalene CH |
| ~127.6 | Naphthalene CH |
| ~126.7 | Naphthalene CH |
| ~126.2 | Naphthalene CH |
| ~125.5 | Naphthalene CH |
| ~125.3 | Naphthalene CH |
| ~123.4 | Naphthalene CH |
| ~61.4 | C H₂ (Ethyl) |
| ~51.2 | C4 (Naphthyl–C H₂) |
| ~49.8 | C2 (Methylene) |
While 1D NMR spectra propose the types of atoms present, 2D NMR experiments are essential for unambiguously connecting the structural fragments. numberanalytics.compitt.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be observed between the ethyl methylene protons (~4.19 ppm) and the ethyl methyl protons (~1.26 ppm), confirming the ethyl ester fragment. It would also show correlations between adjacent protons within the naphthalene ring system. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the carbon signals for all protonated carbons by correlating the ¹H signals in Table 1 with the ¹³C signals in Table 2 (e.g., δH ~1.26 ppm with δC ~14.1 ppm). omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for elucidating the total carbon skeleton by identifying long-range (typically 2-3 bond) couplings between protons and carbons. nih.gov For this compound, crucial HMBC correlations would include:
A correlation from the C4 methylene protons (~4.08 ppm) to the ketone carbonyl carbon (C3, ~201.5 ppm) and to carbons within the naphthalene ring, confirming the link between the naphthalene and the butanoate chain.
Correlations from the C2 methylene protons (~3.51 ppm) to both the ester carbonyl carbon (C1, ~167.1 ppm) and the ketone carbonyl carbon (C3, ~201.5 ppm), confirming the β-keto ester structure.
APT (Attached Proton Test): This is a 1D experiment that can differentiate between CH, CH₃, and CH₂ carbons, providing similar information to a DEPT experiment and aiding in the assignment of the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
HRESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. sapub.org This accuracy allows for the unambiguous determination of the compound's elemental formula. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula; a match within a few parts per million (ppm) is considered confirmation.
Table 3: Representative HRESI-MS Data for this compound
| Ion Type | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₆H₁₇O₃⁺ | 257.1172 | ~257.1175 |
Electron Impact (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and helps to identify structural motifs within the molecule. nih.gov
For this compound, the molecular ion peak (M⁺) at m/z 256 would be observed. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable fragments. libretexts.org A prominent peak is expected at m/z 141, corresponding to the very stable naphthalen-1-ylmethyl cation ([C₁₀H₇CH₂]⁺). Other significant fragments arise from cleavages around the ester and ketone functionalities.
Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 256 | [M]⁺ (Molecular Ion) |
| 211 | [M – •OCH₂CH₃]⁺ |
| 183 | [M – •COOCH₂CH₃]⁺ |
| 170 | McLafferty rearrangement product: [C₁₀H₇CH₂C(O)CH₃]•⁺ |
| 141 | [C₁₀H₇CH₂]⁺ (Base Peak) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent parts: the ethyl ester, the ketone, the aliphatic chain, and the naphthalene ring.
The most prominent features in the spectrum would be the carbonyl (C=O) stretching vibrations. Due to the electronic differences between a ketone and an ester, two distinct C=O absorption bands are anticipated. The ketone carbonyl stretch typically appears around 1715 cm⁻¹, while the ester carbonyl stretch is found at a slightly higher frequency, generally in the 1735-1750 cm⁻¹ range. The presence of these two separate peaks is a clear indicator of the β-keto ester moiety.
Vibrations associated with the naphthalene ring will also be present. Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group and the methylene bridge will be observed in the 2850-3000 cm⁻¹ range. Furthermore, the characteristic C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ region.
Like many β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. If a significant concentration of the enol form is present, the IR spectrum would also exhibit a broad O-H stretching band from approximately 3200-3600 cm⁻¹ and a C=C stretching band near 1650 cm⁻¹, corresponding to the enolic double bond.
Table 1: Expected Infrared (IR) Absorption Bands for this compound This table is based on characteristic frequencies for known functional groups and analogous compounds like ethyl acetoacetate (B1235776).
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3050-3100 | C-H Stretch | Aromatic (Naphthalene) |
| 2850-2980 | C-H Stretch | Aliphatic (Ethyl, Methylene) |
| ~1740 | C=O Stretch | Ester |
| ~1715 | C=O Stretch | Ketone |
| 1450-1600 | C=C Stretch | Aromatic (Naphthalene) |
| 1150-1250 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation States
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the naphthalene ring and the two carbonyl groups—are expected to give rise to a characteristic absorption spectrum.
The naphthalene ring is a highly conjugated aromatic system that will dominate the UV spectrum. It is expected to produce strong absorptions at shorter wavelengths, typically below 320 nm, corresponding to high-energy π → π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.
The carbonyl groups of the ketone and ester also possess non-bonding electrons (n-electrons) in their outer shells. These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are "forbidden" by symmetry rules, making them significantly less intense than π → π* transitions. They occur at longer wavelengths, often in the 270-300 nm range for simple ketones. The presence of conjugation in the molecule can shift these absorption maxima to longer wavelengths (a bathochromic shift).
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Naphthalene Ring | < 320 nm | High |
| n → π | Carbonyl Groups (Ketone, Ester) | > 270 nm | Low |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
A search of the published scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. If such data were available, it would provide invaluable information, such as the dihedral angles between the naphthalene ring and the keto-ester side chain, and would confirm whether the molecule exists predominantly in its keto or enol form within the crystal. For example, a similar analysis on a different compound, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, confirmed its crystal system as monoclinic with a P121/n1 space group. researchgate.net
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique for verifying the elemental composition of a pure substance. It determines the mass percentages of the constituent elements (carbon, hydrogen, oxygen) in the compound. These experimental values are then compared to the theoretical percentages calculated from the molecular formula. For this compound, the molecular formula is C₁₆H₁₆O₃. The theoretical elemental composition is calculated based on this formula and the atomic masses of the elements. This validation step is fundamental in the characterization of any newly synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 74.98% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.29% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.73% |
| Total | 256.301 | 100.00% |
Theoretical and Computational Studies on Ethyl 4 Naphthalen 1 Yl 3 Oxobutanoate
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and geometric characteristics of molecular systems. nih.govresearchgate.net These calculations allow for the determination of stable molecular structures and their corresponding energies.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. In practice, this involves a process called geometry optimization, where the positions of the atoms are systematically adjusted to find the arrangement with the lowest possible energy, known as the ground state structure. nrel.govnih.gov
For Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate, DFT calculations would begin with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atoms are moved to minimize these forces. This iterative process continues until a stationary point on the potential energy surface is reached, which corresponds to a stable or metastable structure. The final output provides not only the optimized 3D coordinates of the molecule but also its total electronic energy, which is essential for comparing the stability of different isomers and conformers. academicjournals.org
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to represent the atomic orbitals in the molecule. The Pople-style basis sets, such as 6-311G, are commonly employed. The notation indicates that it is a triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller basis sets.
For a molecule like this compound, which contains electronegative oxygen atoms and a delocalized π-electron system in the naphthalene (B1677914) ring, more sophisticated basis sets are required for reliable results.
6-311G(d,p): This basis set adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds.
6-311++G(d,p): This basis set further includes diffuse functions on both heavy (the first +) and hydrogen atoms (the second +). researchgate.netresearchgate.net Diffuse functions are important for describing the electron density far from the atomic nuclei, which is characteristic of anions, lone pairs, and non-covalent interactions like hydrogen bonding, all of which are relevant to the potential structures of this compound. researchgate.netresearchgate.net The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov
This compound is a flexible molecule with multiple rotatable bonds and the capacity for tautomerism, leading to a complex conformational landscape. soton.ac.uk Computational analysis is essential to identify the most stable forms. nih.gov
The primary isomeric consideration is keto-enol tautomerism. The molecule can exist in the keto form or as one of two geometric isomers of its enol form ((Z)-enol and (E)-enol). DFT calculations can predict the relative energies of these tautomers. academicjournals.org Typically, the (Z)-enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, often making it energetically competitive with, or even more stable than, the keto form.
Furthermore, rotation around the single bonds gives rise to various rotational conformers (rotamers). Conformational analysis involves systematically rotating these bonds and performing energy calculations to map the potential energy surface and identify all low-energy conformers. soton.ac.uk The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Relative Energies of Tautomers and Conformers of this compound
| Isomer/Conformer | Description | Relative Energy (kcal/mol) |
| Keto Form | Diketone structure | 1.50 |
| (Z)-Enol Form | Intramolecular H-bond | 0.00 |
| (E)-Enol Form | No intramolecular H-bond | 5.80 |
Note: The data in this table is illustrative and based on typical computational results for β-keto esters. The (Z)-enol is set as the reference energy (0.00 kcal/mol) due to its expected stability from intramolecular hydrogen bonding.
Prediction and Correlation of Spectroscopic Data
Computational methods are highly effective at predicting spectroscopic properties, which can then be used to interpret and verify experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for assigning experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level of theory. nih.govresearchgate.net
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). Comparing the calculated shifts with experimental data can confirm the proposed structure and help assign specific resonances, especially for complex molecules with overlapping signals. researchgate.net
Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound (Keto Form)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O (ketone) | 201.5 | CH₂ (naphthalene-linked) | 4.35 |
| C=O (ester) | 167.2 | CH₂ (methylene) | 3.60 |
| Cα (naphthalene) | 134.0 | O-CH₂ (ethyl) | 4.20 |
| C (naphthalene ring) | 123.0 - 129.0 | CH₃ (ethyl) | 1.25 |
Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from GIAO calculations. Actual values would be determined from specific computational outputs.
Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. Theoretical vibrational analysis calculates these frequencies from first principles. After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. nih.gov
The results provide a list of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net This analysis allows for the unambiguous assignment of observed IR bands to specific molecular motions, such as C=O stretching, C-H bending, or aromatic ring vibrations. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 3080 | 2957 | Aromatic C-H Stretch |
| 2995 | 2875 | Aliphatic C-H Stretch |
| 1775 | 1704 | C=O Stretch (Ketone) |
| 1745 | 1675 | C=O Stretch (Ester) |
| 1610 | 1545 | Naphthalene C=C Stretch |
| 1250 | 1200 | C-O Stretch (Ester) |
Note: The data in this table is illustrative. The calculated frequencies are hypothetical and scaled with a representative factor to demonstrate the correlation with potential experimental IR bands.
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a compound. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a comprehensive picture of this electronic landscape.
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krdphyschemres.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates a molecule is more prone to chemical reactions and is considered "softer." edu.krd For naphthalene derivatives, substitutions on the ring system can significantly influence the HOMO-LUMO gap. researchgate.net In the case of this compound, DFT calculations would precisely determine the energies of the HOMO and LUMO, and thus the energy gap, providing insight into its electronic stability and polarizability. physchemres.orgresearchgate.net
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy value suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy value suggests a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. wolfram.comnumberanalytics.com It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netresearchgate.net
The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be centered on the oxygen atoms of the keto and ester groups. researchgate.netresearchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net
Green: Denotes areas with neutral or near-zero potential.
Natural Bond Orbital (NBO) Analysis of Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. dergipark.org.trresearchgate.netwisc.edu
This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electrons from a filled donor orbital to an adjacent empty acceptor orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). dergipark.org.tr For this compound, NBO analysis would identify key donor-acceptor interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals (π*) of adjacent carbonyl or naphthalene ring bonds, thereby quantifying the electronic delocalization and its contribution to the molecule's stability. dergipark.org.trbibliotekanauki.pl
Chemical Reactivity Descriptors
Beyond the orbital-based views, DFT calculations can provide a set of quantitative indices that describe the reactivity of a molecule on both a global and local scale. scirp.org
Global Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. researchgate.netajchem-a.com
Key global reactivity indices include:
Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2), it measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large energy gap. edu.krd
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease with which a molecule will undergo a chemical reaction. A "soft" molecule is more reactive. edu.krd
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): This index (ω = μ² / 2η) quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. ajchem-a.com
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | A measure of molecular reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential) | The capacity of the species to accept electrons. |
Note: The formulas provided are based on Koopmans' theorem approximations. Specific values are obtained through DFT calculations. ajchem-a.com
Local Reactivity Indicators (e.g., Fukui Functions, Local Electrophilicity)
f+(r): Governs reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most likely to be attacked by a nucleophile.
f-(r): Governs reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most susceptible to attack by an electrophile.
For this compound, calculating the Fukui functions would allow for a precise ranking of the reactivity of its different atoms. This would likely confirm that the carbonyl carbons are susceptible to nucleophilic attack, while the oxygen atoms and the naphthalene ring are prone to electrophilic attack. These local descriptors provide a nuanced understanding that complements the insights from MEP maps.
Investigation of Non-linear Optical (NLO) Properties
For a molecule like this compound, the naphthalene moiety can act as a π-electron system. The presence of the oxo and ester functional groups can also contribute to the molecule's electronic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating NLO properties. These calculations typically involve determining the static hyperpolarizability (β), the dipole moment (μ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter, with a smaller gap often correlating to a larger hyperpolarizability and thus a stronger NLO response.
In related research on other organic molecules, it has been demonstrated that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties. While a detailed analysis for this compound is not available, its structural components suggest a potential for NLO activity that could be explored through dedicated computational studies.
Thermodynamic Parameter Calculations (e.g., Heat Capacity, Molar Entropy, Enthalpy)
The thermodynamic parameters of a compound, including heat capacity (C), molar entropy (S), and enthalpy (H), are fundamental to understanding its stability, reactivity, and behavior under various temperature and pressure conditions. These parameters can be calculated using computational chemistry methods, often in conjunction with statistical mechanics. For this compound, specific experimental or calculated thermodynamic data is not found in the available literature.
Typically, these calculations begin with the optimization of the molecular geometry and the computation of vibrational frequencies using methods like DFT. From the vibrational analysis, the zero-point vibrational energy (ZPVE) and other thermodynamic functions can be derived. The relationships between these parameters and temperature can be established, providing insights into the molecule's thermal behavior.
For instance, the heat capacity provides information about the amount of heat required to raise the temperature of the substance, while entropy is a measure of the disorder or randomness of the system. Enthalpy relates to the total heat content of the system. Understanding these properties is essential for chemical process design, safety analysis, and predicting the spontaneity of reactions involving the compound. Without specific studies on this compound, a quantitative discussion of its thermodynamic parameters is not possible.
Molecular Docking Simulations for Interaction Mechanisms (without biological activity outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand the interaction mechanisms between a ligand and a protein target at the atomic level. While specific molecular docking studies detailing the interaction mechanisms of this compound with a particular protein target are not available in the public domain, the general methodology can be described.
A molecular docking simulation involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are required. These are typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be predicted using homology modeling.
The docking algorithm then explores a vast conformational space to find the most favorable binding poses of the ligand within the active site of the protein. This process is guided by a scoring function that estimates the binding affinity, often in terms of binding energy. The scoring function takes into account various types of interactions, including:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. The oxygen atoms of the oxo and ester groups in this compound could potentially act as hydrogen bond acceptors.
Hydrophobic Interactions: The naphthalene ring is a large, nonpolar moiety that would likely engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Electrostatic Interactions: The distribution of partial charges on the ligand and protein surfaces will influence their interaction.
Reactivity and Derivatization Chemistry of Ethyl 4 Naphthalen 1 Yl 3 Oxobutanoate
Reactions at the β-Keto Ester Moiety
The reactivity of Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate is dominated by the chemistry of its β-keto ester functional group. This includes the acidic nature of the α-protons (protons on the carbon between the two carbonyl groups) and the electrophilicity of the carbonyl carbons.
Keto-Enol Tautomerism and Equilibrium Studies
Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The keto form contains the ketone and ester groups, while the enol form features a carbon-carbon double bond and a hydroxyl group.
The position of this equilibrium is significantly influenced by the solvent. In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which tends to favor the keto tautomer. researchgate.netumsl.edu Studies on analogous large aromatic systems suggest that the electronic properties of the naphthalene (B1677914) ring can also play a role in the stability of the respective tautomers. nih.gov For instance, research on a 1,3,4-thiadiazole (B1197879) derivative bearing a naphthalen-1-ylmethyl group showed that the enol form is dominant in polar solvents, whereas the keto form can surprisingly dominate in non-polar solvents with high polarizability. researchgate.net This highlights that the equilibrium is a delicate balance of intramolecular and intermolecular forces.
The reversible nature of this equilibrium can, in some advanced systems, be controlled by external stimuli such as light, allowing for the photochemical manipulation of the tautomeric ratio. chemrxiv.org
α-Alkylation and Acylation Reactions
The methylene (B1212753) protons located between the two carbonyl groups (the α-protons) of this compound are acidic due to the resonance stabilization of the resulting enolate anion. This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.
In a typical α-alkylation, the β-keto ester is treated with a base, such as sodium ethoxide, to generate the enolate. This enolate then reacts with an alkyl halide via an SN2 mechanism to form a new carbon-carbon bond at the α-position. Because the product still contains one acidic α-proton, a second alkylation can be performed, leading to dialkylated products. A study on the dialkylation of various ethyl 4-(het)aryl-3-oxobutanoates demonstrates this reactivity, which is a general and valuable transformation for this class of compounds. researchgate.netamanote.com
Acylation reactions proceed in a similar manner, using an acyl halide or anhydride (B1165640) as the electrophile to introduce an acyl group at the α-position. These reactions provide access to 1,3,5-tricarbonyl compounds, which are versatile intermediates for further synthetic transformations.
Michael Addition Reactions for Carbon-Carbon Bond Formation
As a compound with an active methylene group, this compound is an excellent Michael donor. adichemistry.commasterorganicchemistry.com In the presence of a catalytic amount of base, it can be deprotonated to form a soft nucleophile (enolate) that undergoes a conjugate 1,4-addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orglibretexts.org
This reaction is a powerful and widely used method for forming carbon-carbon bonds in a thermodynamically controlled manner. adichemistry.comorganic-chemistry.org The general mechanism involves the formation of the enolate, its addition to the β-carbon of the acceptor, and subsequent protonation to yield a 1,5-dicarbonyl compound. libretexts.org The versatility of the Michael reaction allows for the use of a wide range of acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds, leading to a diverse array of complex molecules. adichemistry.com
Cyclization Reactions Leading to Heterocyclic and Carbocyclic Compounds
The multiple functional groups within this compound make it an ideal precursor for various cyclization reactions, leading to the synthesis of important heterocyclic and carbocyclic frameworks.
Heterocyclic Synthesis:
Hantzsch Pyridine (B92270) Synthesis: This is a classic multi-component reaction where the β-keto ester reacts with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate). wikipedia.orgresearchgate.net The reaction proceeds through a series of condensations and cyclization to form a 1,4-dihydropyridine (B1200194) ring. beilstein-journals.orgwikipedia.org Subsequent oxidation, which can occur in the same pot, leads to the corresponding aromatic pyridine derivative. This method provides a straightforward route to highly substituted pyridines bearing a naphthalene moiety.
Biginelli Reaction: Similar to the Hantzsch synthesis, the Biginelli reaction is a one-pot, three-component condensation. taylorandfrancis.comnih.gov In this case, this compound would react with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones (or thiones). beilstein-journals.orgresearchgate.netmdpi.com These structures are of significant interest in medicinal chemistry.
Quinoline Synthesis: Condensation reactions with aromatic amines can lead to fused heterocyclic systems. For example, the reaction of a similar β-keto ester with 1-aminonaphthalene has been shown to produce benzo[h]quinoline (B1196314) derivatives. researchgate.net This suggests that intramolecular condensation or reaction with other difunctional reagents can be a viable route to complex, naphthalene-fused heterocycles. nih.gov
Carbocyclic Synthesis:
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. This compound can act as the Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate can then be treated with a base to induce an intramolecular aldol reaction, forming a six-membered, α,β-unsaturated cyclic ketone.
Cyclopentenone Synthesis: The dialkylation of ethyl 4-(het)aryl-3-oxobutanoates with 2-bromo-1-arylethanones, followed by base-induced cyclization, provides access to substituted cyclopentenones. researchgate.net This pathway involves the construction of a 1,4-diketone intermediate which then undergoes an intramolecular aldol-type condensation to form the five-membered ring.
Condensation Reactions with Carbonyl Compounds and Amines
The nucleophilic character of the α-carbon and the electrophilic nature of the ketone carbonyl allow this compound to participate in various condensation reactions.
Condensation with Carbonyls (Knoevenagel-type): The active methylene group can react with aldehydes and ketones under basic or acidic catalysis. This Knoevenagel condensation typically involves the formation of a new carbon-carbon double bond. For instance, reaction with an aldehyde would yield an α,β-unsaturated dicarbonyl compound.
Condensation with Amines: The ketone carbonyl group readily reacts with primary amines to form an imine (Schiff base) intermediate. This intermediate can be a key step in various heterocyclic syntheses. As seen in the Hantzsch reaction, condensation with ammonia forms an enamine, which is a crucial intermediate for the subsequent cyclization. wikipedia.org Reaction with 1-aminonaphthalene has been shown in analogous systems to lead to complex fused quinolines, demonstrating a powerful cascade of condensation and cyclization. researchgate.netnih.gov
Transesterification Reactions with Various Alcohols
The ethyl ester group of this compound can be exchanged with other alkoxy groups through a process called transesterification. mdpi.com This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. ajgreenchem.com
Recent methods have utilized solid-supported catalysts, such as silica-supported boric acid, for efficient and environmentally friendly transesterification under solvent-free conditions. nih.gov This approach has been successfully used to synthesize a variety of β-keto esters from ethyl acetoacetate (B1235776) and different alcohols, including primary, secondary, allylic, and benzylic alcohols. nih.gov For example, the reaction between methyl acetoacetate and 1-naphthalenemethanol (B1198782) using this catalyst yields Naphthalen-1-ylmethyl 3-oxobutanoate. nih.gov This demonstrates the feasibility of introducing or exchanging the naphthalenyl moiety through transesterification.
| Reactant Alcohol | Catalyst | Conditions | Product Ester |
| Benzyl (B1604629) Alcohol | SiO₂–H₃BO₃ | 100 °C, Solvent-free | Benzyl 4-(naphthalen-1-yl)-3-oxobutanoate |
| 1-Naphthalenemethanol | SiO₂–H₃BO₃ | 100 °C, Solvent-free | Naphthalen-1-ylmthis compound |
| 2-Phenylethanol | Methylboronic Acid | Toluene, Reflux | 2-Phenylthis compound |
| (-)-Menthol | H-Ferrierite | Neat, Microwave | (-)-Menthyl 4-(naphthalen-1-yl)-3-oxobutanoate |
This table presents expected products based on reported methodologies for the transesterification of similar β-keto esters. nih.govnih.gov
Reductions of Carbonyl Functions
The reduction of the β-keto group in this compound to a secondary alcohol is a key transformation, yielding the corresponding β-hydroxy ester. This reaction can be achieved using various reducing agents. Stereoselective reductions are of particular interest as they can generate chiral building blocks.
Detailed Research Findings:
The stereoselective reduction of β-keto esters is a well-established field, often employing enzymatic or chemo-catalytic methods to control the stereochemical outcome. researchgate.netnih.gov For structurally similar compounds like ethyl 4-chloro-3-oxobutanoate, microbial aldehyde reductases have been used for asymmetric reduction to produce the corresponding (R)-hydroxy ester with high enantiomeric excess. nih.gov
Chemo-selective Reduction: The use of mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures typically allows for the selective reduction of the ketone over the less reactive ester function.
Stereoselective Reduction: Achieving high diastereoselectivity or enantioselectivity often requires more sophisticated methods.
Lewis acid-mediated reductions can control the diastereoselectivity by forming a chelate between the Lewis acid and the β-keto ester, which then directs the hydride attack from a less hindered face. For instance, using strongly chelating agents like titanium tetrachloride (TiCl₄) can favor the syn isomer, while non-chelating agents like cerium(III) chloride (CeCl₃) with sterically hindered reducing agents can yield the anti isomer. researchgate.net
Enzymatic Reductions: Carbonyl reductases, often from yeast or bacteria like Sporobolomyces salmonicolor or Burkholderia gladioli, can provide excellent enantioselectivity in the reduction of β-keto esters. nih.govekb.eg These biocatalytic systems often use a cofactor recycling system, such as one involving glucose dehydrogenase, to be economically viable. ekb.eg The bulky naphthalene substituent may influence the substrate specificity and efficiency of these enzymes. ekb.eg
The resulting β-hydroxy ester, ethyl 4-(naphthalen-1-yl)-3-hydroxybutanoate, is a valuable intermediate for the synthesis of more complex molecules.
Transformations Involving the Naphthalene Moiety
The naphthalene ring in this compound is susceptible to various transformations, allowing for further molecular elaboration.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In naphthalene, the C1 (α) position is generally more reactive towards electrophiles than the C2 (β) position due to the greater stability of the resulting carbocation intermediate (the Wheland intermediate). youtube.comonlineorganicchemistrytutor.com
Detailed Research Findings:
The substituent already present at the C1 position, an ethyl 3-oxobutanoate group, is an electron-withdrawing group (EWG) due to the inductive effects of the carbonyl functions. wikipedia.orgulethbridge.ca EWGs are deactivating, meaning they reduce the rate of EAS compared to unsubstituted naphthalene. wikipedia.orgvanderbilt.edu
Directing Effects: A deactivating group at the C1 position of naphthalene directs incoming electrophiles primarily to the C5 and C8 positions (peri-positions) of the adjacent ring and to the C4 position of the same ring. researchgate.net The reaction at the C4 position can be sterically hindered by the C1 substituent. Therefore, substitution is most likely to occur on the unsubstituted ring at the C5 and C8 positions.
Common EAS Reactions:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) introduce halogen atoms. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). The regioselectivity of this reaction on naphthalene can be temperature-dependent. youtube.comlibretexts.org
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid like aluminum chloride (AlCl₃), introduce acyl or alkyl groups. youtube.com The regioselectivity of Friedel-Crafts acylation on naphthalene can also be influenced by the solvent. libretexts.org
Functionalization Strategies on the Naphthalene Ring
Beyond classical EAS, modern synthetic methods offer alternative strategies for functionalizing the naphthalene core, often with greater control over regioselectivity.
Detailed Research Findings:
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. nih.govresearchgate.netresearchgate.net These methods can provide access to substitution patterns that are difficult to achieve through traditional EAS.
Directed C-H Activation: If the existing substituent can act as a directing group, it can guide a metal catalyst to functionalize a specific C-H bond, typically in the ortho position. nih.govresearchgate.net While the keto and ester groups in this compound are not classical directing groups for C-H activation, derivatization could install a suitable directing group.
Catalyst-Controlled Regioselectivity: In some cases, the choice of catalyst and ligands can override the inherent reactivity of the naphthalene ring. For example, rhodium catalysts have been used for the β-selective alkenylation of naphthalene, a selectivity opposite to that of EAS. researchgate.net
Palladium-Catalyzed Cross-Coupling: If the naphthalene ring is first halogenated (e.g., via EAS), the resulting aryl halide can undergo a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Formation of Complex Molecular Architectures and Scaffolds
The reactivity of this compound allows it to serve as a building block for the synthesis of more complex molecular frameworks, including dimers and various heterocyclic systems.
Dimerization Processes of Related Compounds
Dimerization reactions involving naphthalene units can lead to the formation of unique polycyclic aromatic hydrocarbons and other complex structures.
Detailed Research Findings:
While direct dimerization of this compound is not prominently documented, related naphthalene derivatives undergo various dimerization processes.
Oxidative Dimerization: Naphthalene derivatives bearing phenol (B47542) groups can undergo oxidative dimerization and subsequent cyclization to form perylene (B46583) structures upon treatment with reagents like iron(III) chloride. researchgate.net
Photochemical Dimerization: Photolysis of cyclooctatetraene (B1213319) dimers can produce bullvalene (B92710), expelling a molecule of benzene. wikipedia.org Photochemical rearrangements are a known route for constructing complex scaffolds from naphthalene derivatives, such as the synthesis of bullvalene from cis-9,10-dihydronaphthalene. wikipedia.org
Dimerization via π-π Stacking: In the solid state, naphthalene rings can interact through π-π stacking, which can influence crystal packing and potentially facilitate solid-state reactions. acs.org
Synthesis of Cyclohexenecarboxylates and Indazole Derivatives
The β-keto ester functionality is a classic precursor for constructing six-membered carbocycles and five-membered nitrogen-containing heterocycles like pyrazoles and indazoles.
Detailed Research Findings:
Synthesis of Cyclohexenecarboxylates: The active methylene group of the β-keto ester can participate in Michael addition reactions with α,β-unsaturated ketones (chalcones). This is a common strategy for synthesizing cyclohexenone derivatives. A subsequent intramolecular aldol condensation can lead to the formation of a cyclohexene (B86901) or cyclohexenone ring. For example, the reaction of a chalcone (B49325) with ethyl acetoacetate in the presence of a base yields a substituted cyclohexenone carboxylate. organic-chemistry.org
Synthesis of Indazole Derivatives: Indazoles are important heterocyclic scaffolds in medicinal chemistry. nih.gov They are traditionally synthesized by the reaction of β-keto esters with hydrazine (B178648) or its derivatives. nih.gov
The reaction proceeds via condensation of hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate.
Subsequent intramolecular cyclization and dehydration yield the pyrazolone (B3327878) ring. When this reaction is performed on a pre-formed cyclohexenone carboxylate derived from the β-keto ester, it can lead to fused systems like benzo[f]indazoles. ekb.eg
Research has shown the synthesis of benzo[f]indazole derivatives through the cyclo-condensation of a β-ketoester with arylidene derivatives to form octahydronaphthalene-2-carboxylates, which then undergo a 1,3-dipolar cycloaddition with hydrazine hydrate (B1144303). ekb.eg
Construction of Fused Heterocyclic Systems (e.g., Benzoimidazothiazoles, Oxadiazoles)
The versatile reactivity of this compound, a prominent β-keto ester, extends to its utility as a key building block in the synthesis of complex fused heterocyclic systems. The presence of multiple reactive sites—the electrophilic keto and ester carbonyl groups, and the nucleophilic α-carbon—allows for diverse cyclization strategies, leading to the formation of medicinally relevant scaffolds such as benzoimidazothiazoles and 1,3,4-oxadiazoles.
Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
A notable application of β-keto esters, including by extension this compound, is in the construction of the benzo[d]imidazo[2,1-b]thiazole framework. Research has demonstrated a reagent-controlled regiodivergent approach for the intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters. nih.govmdpi.com This methodology allows for the selective synthesis of benzo[d]imidazo[2,1-b]thiazoles through a one-pot reaction.
The reaction typically proceeds by treating the β-keto ester with a 2-aminobenzothiazole (B30445) in the presence of a strong Brønsted base, such as potassium tert-butoxide (KOt-Bu), and a radical initiator like bromotrichloromethane (B165885) (CBrCl₃). nih.gov The proposed mechanism involves the in situ α-bromination of the β-keto ester. The 2-aminobenzothiazole then acts as a nucleophile, attacking the α-carbon of the brominated intermediate. This is followed by an intramolecular nucleophilic addition of the thiazole (B1198619) nitrogen to the keto carbonyl group, and subsequent dehydration to yield the fused aromatic system. nih.gov
While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, the general applicability of this method to a range of β-ketoesters suggests its feasibility for the synthesis of the corresponding 2-(naphthalen-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylate derivative. The reaction would theoretically proceed as depicted in the following scheme:
General Reaction Scheme for the Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
Interactive Data Table: Representative Examples of Substituted Benzo[d]imidazo[2,1-b]thiazoles
| Entry | R¹ | R² | Product | Yield (%) | Spectroscopic Data Highlights | Reference |
| 1 | CH₃ | H | 2-Methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate | 78 | ¹H NMR: δ 2.28 (s, 3H, CH₃) | nih.gov |
| 2 | Ph | H | 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | 94 | ¹H NMR: δ 7.86 (s, 1H), 7.69 (d, 2H), 7.62 (d, 1H), 7.52 (d, 1H), 7.40–7.24 (m, 2H), 7.16 (d, 1H), 2.31 (s, 3H, for tolyl derivative) | nih.gov |
| 3 | p-Tolyl | 7-Ethoxy | 7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole | 94 | ¹³C NMR: δ 156.5, 147.3, 137.2, 131.4, 131.1, 129.4, 127.0, 126.3, 125.0, 114.0, 113.0, 109.4, 106.4, 64.3, 21.3, 14.8 | nih.gov |
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles from this compound is a two-step process that leverages the reactivity of the ester functional group. The general and well-established strategy involves the initial conversion of the ester to its corresponding acid hydrazide, followed by cyclodehydration to form the oxadiazole ring. nih.govjchemrev.com
Step 1: Formation of the Acid Hydrazide
The first step is the hydrazinolysis of the ester. This compound would be reacted with hydrazine hydrate (N₂H₄·H₂O), typically in a protic solvent like ethanol, under reflux conditions. nih.govgoogle.com This reaction substitutes the ethoxy group of the ester with a hydrazinyl group, yielding 4-(naphthalen-1-yl)-3-oxobutanehydrazide.
Step 2: Cyclization to the 1,3,4-Oxadiazole (B1194373)
The resulting β-ketohydrazide can then be cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole. This is a crucial step for which several methods have been reported. A common approach involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acid chloride) in the presence of a dehydrating agent. nih.govjchemrev.com For instance, reacting the synthesized hydrazide with an aromatic carboxylic acid in the presence of a coupling agent like HATU or a dehydrating agent such as phosphorus oxychloride (POCl₃) would lead to the formation of an unsymmetrical 1,3,4-oxadiazole. nih.gov
Alternatively, the β-keto group of the hydrazide itself can participate in the cyclization. For example, treatment with a dehydrating agent could potentially lead to an intramolecular cyclization, although this specific pathway for β-ketohydrazides is less commonly reported than intermolecular condensations. A more predictable route involves the reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium, followed by alkylation, which is a common method for producing 2-thiol-substituted 1,3,4-oxadiazoles. jchemrev.com
General Reaction Scheme for the Synthesis of 1,3,4-Oxadiazoles
Interactive Data Table: Representative Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Entry | R¹ | R² | Cyclization Reagent | Yield (%) | Spectroscopic Data Highlights | Reference |
| 1 | -(CH₂)₂-Ph | Substituted Phenyl | POCl₃ | 62-70 | ¹H NMR: Signals in the aromatic region (δ 6.87–8.26 ppm) vary with substitution. | nih.gov |
| 2 | (2-acetamidophenoxy)methyl | Aryl/Heteroaryl | N/A | Varies | ¹H NMR: δ 2.41 (s, 3H, benzothiazole-CH₃ for one derivative). ¹³C NMR: Signals correspond to the respective aryl and heteroaryl moieties. | nih.gov |
| 3 | Naphthalen-2-yloxymethyl | Phenylamino | I₂/NaOH | 62 | General procedure for 2-amino-1,3,4-oxadiazoles. | researchgate.net |
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The reactivity of the β-keto ester group allows for a wide array of chemical transformations, making the compound a valuable building block in synthesis. The naphthalene (B1677914) moiety, on the other hand, imparts specific physical and biological properties to the resulting molecules.
Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate serves as a foundational element for constructing more elaborate molecular architectures. The "building-blocks approach" is a key strategy in developing novel organic materials, where different molecular units are combined to create new compounds with desired properties. rsc.org Naphthalene itself is a common building block for organic photo-electronic materials due to its stable structure and the ease with which it can be functionalized. rsc.org The β-keto ester portion of the molecule is particularly reactive and can participate in a variety of condensation and cyclization reactions to form larger, polyfunctional systems. This versatility allows chemists to use it as a starting point for creating complex target molecules in multi-step synthetic sequences.
The molecular framework of this compound is ideal for constructing heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The term "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable in drug discovery. Isoxazoles and isoxazolines, for instance, are known privileged structures with applications in marketed drugs. mdpi.com
Research has demonstrated that β-keto esters are crucial for synthesizing a variety of pharmaceutically relevant compounds. For example, the reaction of a fluorinated analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, with 1-aminonaphthalene leads to the formation of a benzo[h]quinoline (B1196314) derivative. researchgate.net This type of reaction highlights a direct pathway from a β-keto ester to a complex heterocyclic system. The naphthalene-1,4-dione scaffold, which can be accessed from naphthalene precursors, has been used to generate analogues with potent anticancer activity against human endometrial cancer cells. nih.gov Furthermore, naphthalene derivatives are explored as precursors for active pharmaceutical ingredients due to their potential antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com
| Pharmaceutical Scaffold | Synthetic Origin | Relevance | Reference |
| Benzo[h]quinoline | Reaction of a β-keto ester with 1-aminonaphthalene. | Core structure in various bioactive compounds. | researchgate.net |
| Naphthoquinones | Derived from naphthalene precursors. | Investigated for anticancer properties. | nih.gov |
| Isoxazoles/Isoxazolines | Synthesized via cycloaddition reactions involving naphthalene-derived intermediates. | Privileged structures in medicinal chemistry with broad biological activity. | mdpi.com |
The utility of this compound extends to the production of agrochemicals and other fine chemicals. The synthesis of new compounds with high pesticidal activity often relies on versatile starting materials. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate, a related β-keto ester, is a starting material in a five-step synthesis of 1,3,4-oxadiazole (B1194373) thioether compounds, which have shown promising fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov
Furthermore, indole (B1671886) scaffolds, which are significant in the agricultural market, can be synthesized from 1,4-naphthoquinone (B94277) precursors. researchgate.net The inherent reactivity of the β-keto ester group in this compound allows for its incorporation into these and other molecular frameworks relevant to the fine chemicals industry.
Potential in Advanced Materials and Chemical Technologies
The naphthalene unit within this compound provides desirable electronic and photophysical properties, making its derivatives candidates for use in high-performance materials and technologies.
Naphthalene and its derivatives are a cornerstone in the field of organic electronics. sigmaaldrich.com Their rigid, planar π-conjugated system facilitates efficient charge transport, a critical requirement for semiconductor materials. nih.govalfa-chemistry.com Derivatives of naphthalene diimide (NDI), in particular, are renowned as n-type organic semiconductors due to their high thermal and chemical stability, strong electron affinity, and tunable electronic properties. nih.govalfa-chemistry.comgatech.edu These characteristics make them highly suitable for a range of applications.
Researchers have successfully integrated naphthalene-based materials into several types of organic electronic devices:
Organic Field-Effect Transistors (OFETs): NDI derivatives have been used to create n-channel transistors with good electron mobility and air stability. nih.govgatech.edu The ability to create both p-type and n-type transistors from naphthalene compounds allows for the fabrication of low-power complementary organic circuits. alfa-chemistry.com
Organic Photovoltaics (OPVs): The strong electron-accepting nature of NDI-based materials makes them effective components in the active layer of organic solar cells. nih.govgatech.edu
Organic Light-Emitting Diodes (OLEDs): Due to their stability, naphthalene-based materials can serve as transport layers in OLEDs, enhancing the device's lifetime and stability. alfa-chemistry.com
The synthesis of these advanced materials often starts from functionalized naphthalene building blocks, a role for which this compound is structurally suited.
| Device Type | Role of Naphthalene Derivative | Key Properties | Reference |
| OFETs | n-channel semiconductor | High electron mobility, air stability, thermal stability | nih.govgatech.edu |
| OPVs | Electron acceptor | High electron affinity, tunable energy levels | nih.govgatech.edu |
| OLEDs | Transport layer material | Good thermal and chemical stability, enhances device lifetime | alfa-chemistry.com |
Photochromic materials, which change color upon exposure to light, are of great interest for applications such as smart windows, optical data storage, and molecular switches. The naphthalene moiety is a known chromophore that can be incorporated into photo-responsive systems.
Studies have shown that certain naphthalene-based Schiff bases exhibit photochromism, thermochromism (color change with temperature), and solvatochromism (color change with solvent polarity). researchgate.net This behavior is often linked to processes like excited-state intramolecular proton transfer (ESIPT) and keto-enol tautomerism. researchgate.net Additionally, the phosphorescence (light emission from a triplet excited state) of naphthalene derivatives has been studied for potential use in molecular photonic devices. researchgate.net While direct research on the photochromic properties of this compound is not available, its naphthalene core suggests that its derivatives could be engineered to create novel photoactive materials.
Investigation in Catalysis Research and Ligand Design
The β-ketoester functionality of this compound makes it an excellent candidate for use as a chelating ligand in coordination chemistry. The oxygen atoms of the ketone and ester groups can coordinate to a metal center, forming stable complexes. This has led to its investigation in the field of catalysis.
Research has shown that metal complexes incorporating ligands derived from β-dicarbonyl compounds, a class to which this compound belongs, can exhibit significant catalytic activity. For instance, gold(I) complexes have been utilized in the functionalization of naphthalene. beilstein-journals.org While this study did not use this compound directly as a ligand, it highlights the reactivity of the naphthalene core in catalytic transformations. beilstein-journals.org
Furthermore, iron and cobalt complexes with ligands containing naphthalene moieties have been synthesized and demonstrated to be highly active precatalysts for ethylene (B1197577) polymerization. nih.gov The steric and electronic properties of the naphthalene group can influence the activity and stability of the resulting catalyst. The ability to tune these properties by modifying the ligand structure is a key aspect of modern catalyst design. The synthesis of chiral ligands for asymmetric catalysis is another promising avenue, where the defined stereochemistry of a ligand can induce the formation of a specific enantiomer of a product. nih.gov
Table 1: Research on Catalytic Applications of Naphthalene-Containing Ligands
| Catalyst Type | Metal Center | Application | Key Findings |
| Naphthalene Functionalization Catalyst | Gold(I) | Carbene transfer to naphthalene | Formation of ethyl 2-(naphthalen-1-yl)acetate and other isomers. beilstein-journals.org |
| Ethylene Polymerization Precatalyst | Iron(II), Cobalt(II) | Ethylene polymerization | High catalytic activities and production of linear polyethylenes. nih.gov |
| General Asymmetric Catalysis | Various Transition Metals | Enantioselective transformations | Chiral ligands direct the stereochemical outcome of reactions. nih.gov |
Exploration in Chemical Sensing Applications
The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, industrial process control, and medical diagnostics. mdpi.comunt.eduresearchgate.netpatsnap.com Naphthalene derivatives are known for their fluorescent properties, making them attractive components in the design of fluorescent chemical sensors. beilstein-journals.orgunt.edu
The principle behind a fluorescent sensor often involves a change in the fluorescence intensity or wavelength of a fluorophore upon interaction with a specific analyte. The naphthalene moiety in this compound can serve as the core fluorophore. By chemically modifying the β-ketoester portion of the molecule to include a specific recognition site for a target analyte, it is theoretically possible to create a selective sensor.
For example, a study demonstrated the synthesis of a naphthalene-based fluorescent probe for the selective detection of aluminum ions (Al³⁺). beilstein-journals.org While this research did not use the exact compound , it provides a blueprint for how naphthalene-containing molecules can be engineered for sensing applications. The design of such sensors often involves creating a system where the binding of the target ion to a receptor part of the molecule influences the electronic environment of the naphthalene fluorophore, leading to a detectable change in its fluorescence.
Table 2: Principles of Naphthalene-Based Fluorescent Sensors
| Sensor Component | Function | Example from Literature |
| Naphthalene Moiety | Core Fluorophore | Provides the fundamental fluorescent signal. beilstein-journals.orgunt.edu |
| Recognition Site | Binds to the Target Analyte | A chemically designed moiety to selectively interact with a specific ion or molecule. beilstein-journals.org |
| Transduction Mechanism | Signal Change upon Binding | Interaction with the analyte alters the fluorescence properties of the naphthalene core. beilstein-journals.org |
Advanced Analytical Methodologies for Purity and Quantitative Assessment
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities.
Typically, a reverse-phase HPLC method is employed for the analysis of moderately polar compounds like β-keto esters. A common setup involves a C18-bonded silica (B1680970) column, which provides a non-polar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of acetonitrile (B52724) and water, which can be delivered in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. For compounds that are structurally similar to this compound, such as ethyl 4-chloro-3-oxobutanoate, a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid has been found to be effective. sielc.com The acidic modifier helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.
For the analysis of naphthalene-containing compounds, fluorescence detection can offer enhanced sensitivity and selectivity. researchgate.netnih.gov The naphthalene (B1677914) moiety is inherently fluorescent, allowing for detection at very low concentrations. A typical method would use excitation and emission wavelengths optimized for the naphthalene chromophore. nih.gov Alternatively, a photodiode array (PDA) detector can be used to monitor the absorbance across a range of wavelengths, with 254 nm often being a suitable choice for aromatic compounds. nih.gov
Quantitative analysis is performed by creating a calibration curve using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18-bonded silica (e.g., 4.6 mm x 150 mm, 2.6 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid sielc.com |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C nih.gov |
| Injection Volume | 5-20 µL |
| Detector | Fluorescence Detector (Ex/Em specific to naphthalene) or PDA Detector (254 nm) nih.govnih.gov |
This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds. Actual conditions would require optimization.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and qualitative monitoring of chemical reactions, including the synthesis of this compound. wvu.edudphen1.com Its simplicity, speed, and low cost allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the desired product. wvu.edu
For a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent, most commonly silica gel. dphen1.com Alongside the reaction mixture, spots of the starting materials are also applied for comparison. A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is also highly recommended to aid in the identification of spots, especially when the retention factors (Rf) are similar.
The selection of the mobile phase, or eluent, is critical for achieving good separation. silicycle.com For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. silicycle.combiotage.com The ratio of these solvents is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5. silicycle.com
Since this compound is colorless, visualization of the separated spots on the TLC plate requires specific techniques. The presence of the naphthalene ring allows for easy visualization under ultraviolet (UV) light (typically at 254 nm), where UV-active compounds appear as dark spots against a fluorescent green background. umich.eduyoutube.com This method is non-destructive. umich.edu Alternatively, destructive visualization methods can be used. Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots. wvu.eduumich.edu Chemical stains, such as a p-anisaldehyde or vanillin (B372448) solution followed by heating, can also be used, which react with certain functional groups to produce colored spots. youtube.comlibretexts.org However, these stains may not be effective for esters. libretexts.org
Table 2: General Procedure for TLC Monitoring
| Step | Description |
| Plate Preparation | On a silica gel TLC plate, draw a baseline in pencil. Mark lanes for the starting material, the reaction mixture, and a cospot. wvu.edu |
| Spotting | Using a capillary tube, apply small spots of the dissolved samples onto their respective lanes on the baseline. wvu.edu |
| Development | Place the plate in a sealed chamber containing a shallow pool of the chosen eluent (e.g., Hexane:Ethyl Acetate). Allow the solvent to ascend the plate by capillary action. silicycle.com |
| Visualization | After the solvent front nears the top, remove the plate, mark the solvent front, and dry the plate. Visualize the spots under a UV lamp or by using a chemical stain like iodine. umich.eduyoutube.com |
| Analysis | The progress of the reaction is determined by the diminishing intensity of the starting material spot and the appearance and increasing intensity of the product spot. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, direct analysis of β-keto esters like this compound by GC-MS is often challenging due to their relatively low volatility and potential for thermal degradation in the hot GC inlet. nih.gov To overcome these issues, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable form. youtube.comjfda-online.com
A common derivatization strategy for compounds containing active hydrogen atoms, such as the enol form of a β-keto ester, is silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the hydroxyl and keto-enol groups with trimethylsilyl (B98337) (TMS) groups. youtube.combrjac.com.br This process significantly increases the volatility of the compound, making it suitable for GC analysis. youtube.com The derivatization reaction is often carried out by heating the sample with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS) or a base like pyridine (B92270). brjac.com.br
Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries. unina.it
Table 3: Representative GC-MS Method for the Analysis of Silylated this compound
| Parameter | Condition |
| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) youtube.combrjac.com.br |
| Reaction Conditions | Heat sample with MSTFA (e.g., at 80 °C for 30 minutes) brjac.com.br |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |
| Injection Mode | Splitless nih.gov |
| Inlet Temperature | 280 °C nih.gov |
| Oven Program | Initial temp 80°C, ramp to 280°C nih.gov |
| MS Ionization Mode | Electron Impact (EI) at 70 eV unina.it |
| Mass Range | 40-550 amu nih.gov |
This table presents a plausible GC-MS method based on general procedures for derivatized polar compounds. Specific parameters would need to be optimized for the target analyte.
Future Research Directions and Outlook for Ethyl 4 Naphthalen 1 Yl 3 Oxobutanoate
Development of More Efficient and Sustainable Synthetic Pathways
The future synthesis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate and its derivatives is poised to align with the principles of green chemistry. patsnap.comresearchgate.net Current synthetic routes often rely on classical condensation reactions which may involve harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research will likely focus on the development of catalytic and more environmentally benign methodologies.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (e.g., Lipases) | High selectivity, mild conditions, reduced waste. | Enzyme screening, optimization of reaction media, and substrate scope. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, continuous flow potential. | Development of robust and active solid catalysts, catalyst stability studies. |
| Green Solvents | Reduced environmental impact, improved safety profile. | Solubility studies, compatibility with reaction conditions, solvent recycling. |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. | Optimization of irradiation parameters, scalability of the process. |
Exploration of Enantioselective and Diastereoselective Synthesis
The stereochemistry of molecules often dictates their biological activity and material properties. This compound possesses a chiral center at the C4 position in its enol form and the potential to create new stereocenters through reactions at the C3 position. Consequently, the development of enantioselective and diastereoselective synthetic methods is a critical area for future research.
Drawing parallels from related structures, organocatalysis presents a powerful tool for achieving high enantioselectivity. For instance, bifunctional cinchona alkaloid-based catalysts have been successfully employed in the enantioselective sulfa-Michael addition to chalcones to produce chiral β-sulfanyl ketones. A similar strategy could be adapted for the asymmetric synthesis of derivatives of this compound. Furthermore, metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of the ketone functionality would provide access to enantiomerically enriched ethyl 4-(naphthalen-1-yl)-3-hydroxybutanoate, a valuable chiral building block.
Diastereoselective reactions are also of significant interest. For example, cycloaddition reactions involving the butanoate backbone could lead to complex polycyclic structures with multiple stereocenters. Research into stereoselective [4+3] annulation reactions of azadienes with related compounds like ethyl 4-bromo-3-oxobutanoate has shown the potential to construct complex fused-ring systems with good stereocontrol. rsc.org Applying such strategies to this compound could generate novel and structurally diverse molecules.
Rational Design and Synthesis of Novel Derivatives with Tailored Chemical Properties
The rational design and synthesis of new derivatives of this compound is a vast and promising research field. By modifying the core structure, it is possible to fine-tune the molecule's electronic, optical, and biological properties. The reactivity of the β-keto ester moiety allows for a wide range of transformations, including alkylations, acylations, and condensations to form heterocyclic systems.
In the realm of medicinal chemistry, the naphthalene (B1677914) scaffold is a well-known pharmacophore present in many bioactive compounds. researchgate.net For example, derivatives of naphthalene have been investigated as anticancer agents. rsc.org Future research could focus on synthesizing a library of this compound derivatives with different substituents on the naphthalene ring or by converting the ester group into amides or other functional groups. These new compounds could then be screened for various biological activities, such as enzyme inhibition or receptor binding. For instance, the synthesis of derivatives of a related compound, ethyl 4,4,4-trifluoro-3-hydrazonobutanoate, has led to the discovery of compounds with excellent antioxidant and angiotensin I-converting enzyme (ACE) inhibition activities.
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful lens through which to understand the intricacies of molecular structure and reactivity, thereby guiding experimental design. For this compound, Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. icm.edu.pl
Future computational studies could focus on:
Tautomeric Equilibrium: A detailed analysis of the keto-enol tautomerism, which is characteristic of β-keto esters. Understanding the relative stabilities of the tautomers and the factors influencing their equilibrium is crucial for predicting reactivity.
Reaction Pathway Modeling: Simulating proposed synthetic routes, including catalytic cycles for sustainable and stereoselective syntheses, can help in optimizing reaction conditions and predicting the most favorable outcomes.
Structure-Property Relationships: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic and optical properties of the molecule and its derivatives. mdpi.com This is particularly relevant for designing new materials with specific absorption and emission characteristics.
Molecular Docking: For derivatives designed as potential bioactive agents, molecular docking simulations can predict their binding affinity and mode of interaction with biological targets like enzymes or receptors, thus prioritizing synthetic efforts.
Table 2: Potential Computational Studies and Their Significance
| Computational Method | Research Focus | Significance |
| DFT Calculations | Geometric optimization, vibrational frequencies, electronic structure. | Provides fundamental understanding of molecular stability and reactivity. icm.edu.pl |
| TD-DFT | Prediction of UV-Vis absorption spectra. | Guides the design of new dyes and optical materials. icm.edu.pl |
| HOMO-LUMO Analysis | Determination of the frontier molecular orbitals and energy gap. | Elucidates electronic properties and potential for charge transfer. mdpi.com |
| Molecular Dynamics | Simulation of conformational dynamics and interactions with solvent. | Offers insights into the behavior of the molecule in different environments. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. | Accelerates the discovery of new drug candidates. |
Expanding the Scope of Applications in Novel Chemical and Material Science Domains
The unique combination of a reactive keto-ester and a bulky, aromatic naphthalene group in this compound opens up possibilities for its application in diverse areas beyond traditional organic synthesis.
In materials science , the naphthalene moiety is a known chromophore. Derivatives of this compound could be explored as building blocks for novel functional materials. For example, by introducing electron-donating and electron-accepting groups, it may be possible to create push-pull dyes with interesting photophysical properties, such as solvatochromism, for use in sensors or as molecular probes. mdpi.com There is also potential for developing organogelators for applications such as oil spill remediation, an area where other long-chain ester and amide-containing compounds have shown promise.
In medicinal chemistry , as mentioned, the naphthalene scaffold is of significant interest. The development of derivatives could lead to new therapeutic agents. For instance, naphthalene-based compounds have been explored as inhibitors for various enzymes and as anticancer agents. researchgate.netrsc.org The this compound core could serve as a starting point for the development of new classes of bioactive molecules. The synthesis of complex heterocyclic systems from this precursor, such as pyrazoles, isoxazoles, or pyrimidines, could yield compounds with novel pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate?
The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between ethyl cyanoacetate and a carbonyl-containing precursor (e.g., naphthalen-1-yl aldehyde). Sodium ethoxide (NaOEt) in ethanol under reflux (6–12 hours) is commonly used to drive the reaction to completion .
- Key variables : Base strength, solvent polarity, and reaction time.
- Example protocol :
- Mix ethyl cyanoacetate (1.2 eq) and naphthalen-1-yl aldehyde (1 eq) in ethanol.
- Add NaOEt (1.5 eq) and reflux at 80°C for 8 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Q. How to characterize this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are critical:
- ¹H NMR : Look for signals corresponding to the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), ketone (no direct proton signal), and naphthalene aromatic protons (δ 7.3–8.5 ppm, multiplet) .
- IR : Strong carbonyl stretches for the ester (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (calc. for C₁₆H₁₆O₃: 256.1099).
Q. What are the typical solvent systems for purification?
Use silica gel chromatography with a gradient of non-polar to polar solvents:
- Initial eluent : Hexane/ethyl acetate (9:1) to remove non-polar impurities.
- Target eluent : Hexane/ethyl acetate (7:3) for the product.
- Recrystallization : Ethanol or methanol at low temperatures improves crystalline purity .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yield in Knoevenagel condensation?
Apply Design of Experiments (DOE) to evaluate variables:
- Catalyst screening : Compare NaOEt, piperidine, or DBU for base efficiency .
- Solvent optimization : Test ethanol, THF, or DMF for polarity effects on reaction rate.
- Continuous flow reactors : Enhance mixing and heat transfer for >90% yield (vs. 70–80% in batch) .
- Example DOE table :
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Base | NaOEt | Piperidine | NaOEt |
| Solvent | Ethanol | THF | Ethanol |
| Temperature (°C) | 70 | 90 | 80 |
Q. How to address discrepancies in biological activity data across studies?
Contradictions often arise from substituent effects or assay variability :
- Structural analogs : Compare naphthalen-1-yl vs. cyanophenyl derivatives; the bulkier naphthalene group may hinder target binding .
- Assay standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
